Propanoic acid, 2,2'-azobis[2-methyl-
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Overview
Description
Propanoic acid, 2,2’-azobis[2-methyl- is a chemical compound known for its role as an initiator in radical polymerization reactions. It is also referred to as 2,2’-azobis(2-methylpropane) and is commonly used in various industrial and research applications due to its ability to generate free radicals upon decomposition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2’-azobis[2-methyl- typically involves the reaction of isobutyronitrile with sodium hypochlorite in the presence of a base. This reaction produces the desired azo compound through a series of steps that include the formation of an intermediate diazonium salt .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves maintaining specific temperatures and pH levels to optimize the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2,2’-azobis[2-methyl- undergoes several types of chemical reactions, including:
Decomposition: The compound decomposes to form free radicals, which are highly reactive and can initiate polymerization reactions.
Oxidation: It can be oxidized under certain conditions to form various oxidation products.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Decomposition: Typically initiated by heat or light, leading to the formation of free radicals.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Various nucleophiles can be used to achieve substitution reactions under controlled conditions.
Major Products Formed
Decomposition: Free radicals that can initiate polymerization.
Oxidation: Oxidized derivatives of the original compound.
Substitution: Substituted azo compounds with different functional groups.
Scientific Research Applications
Propanoic acid, 2,2’-azobis[2-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for propanoic acid, 2,2’-azobis[2-methyl- involves the generation of free radicals upon decomposition. These free radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The compound’s ability to generate free radicals makes it a valuable initiator in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
2,2’-Azobis(2-methylpropionitrile): Another azo compound used as a radical initiator.
4,4’-Azobis(4-cyanovaleric acid): Used in similar applications but has different solubility and decomposition properties.
1,1’-Azobis(cyclohexanecarbonitrile): Known for its stability and used in specific polymerization reactions.
Uniqueness
Propanoic acid, 2,2’-azobis[2-methyl- is unique due to its specific decomposition temperature and the nature of the free radicals it generates. This makes it particularly suitable for certain polymerization processes where precise control over the reaction conditions is required .
Properties
IUPAC Name |
2-(2-carboxypropan-2-yldiazenyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c1-7(2,5(11)12)9-10-8(3,4)6(13)14/h1-4H3,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZBISQOWJYWCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N=NC(C)(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20330730 |
Source
|
Record name | Propanoic acid, 2,2'-azobis[2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20330730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27189-40-8 |
Source
|
Record name | Propanoic acid, 2,2'-azobis[2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20330730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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